molecular formula C13H16N2O B13974997 6-Benzyl-1,6-diazaspiro[3.4]octan-2-one

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B13974997
M. Wt: 216.28 g/mol
InChI Key: CCNCRABQMVLYGO-UHFFFAOYSA-N
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Description

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 1 and 6, a benzyl substituent at position 6, and a ketone group at position 2. The spiro[3.4]octane core consists of a three-membered ring fused to a four-membered ring, creating a rigid framework that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

7-benzyl-1,7-diazaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-8-13(14-12)6-7-15(10-13)9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNCRABQMVLYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the spirocyclic diazaspiro core, followed by functionalization to introduce the benzyl group and the lactam moiety. Three main synthetic routes are reported in the literature:

These approaches utilize readily available starting materials and conventional organic transformations such as Horner-Wadsworth-Emmons olefination, cycloaddition, hydrolysis, amidation, and cyclodehydration.

Detailed Synthetic Route from N-Boc-Azetidine-3-one

A well-documented preparation begins with N-Boc-protected azetidine-3-one as the starting material:

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Horner-Wadsworth-Emmons olefination Sodium hydride, triethylphosphonoacetate, THF, 0 °C to room temperature α,β-unsaturated ester intermediate (Compound 2) 92 High yield, colorless oil; spectral data matches literature
2 [3 + 2] Cycloaddition N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, lithium fluoride, 60 °C overnight Spirocyclic core intermediate (Compound 3) 56 No chromatography needed; benzyl group introduced here
3 Ester hydrolysis and amidation LiOH·H2O, HOBt, EDC·HCl, methylamine, 1,4-dioxane, room temperature Amide derivatives (Compounds 4a–4d) 66 (4a) Subsequent transformations to various amides possible
4 Reduction and reductive amination Reduction of Weinreb amide to aldehyde, then reductive amination with dimethylamine Compound 5d 72 (over 2 steps) Introduces dimethylamino substituent
5 Deprotection and acylation Deprotection followed by acylation with 5-nitrofuroyl chloride 5-nitrofuroyl derivatives (Compounds 5a–5d) Variable Functionalization for biological activity studies

This sequence efficiently constructs the spirocyclic core and introduces the benzyl group at the nitrogen atom, followed by lactam formation and peripheral modifications.

Alternative Routes via Annulation Strategies

According to a study focusing on the facile synthesis of 2-azaspiro[3.4]octane derivatives, three annulation routes were developed:

Route No. Ring Annulated Key Features Advantages Limitations
1 Cyclopentane ring Annulation of cyclopentane ring to form spirocycle Uses readily available materials May require multiple steps
2 Four-membered ring Annulation of azetidine ring (four-membered) Minimal chromatographic purification Potentially lower yields
3 Four-membered ring Alternative four-membered ring annulation approach Conventional chemical transformations May have scalability challenges

All three routes employ conventional reagents and avoid extensive purification, making them practical for laboratory synthesis.

Functionalization to this compound

The benzyl group at the 6-position is commonly introduced via reductive alkylation or cycloaddition involving benzylamine derivatives. The lactam ring (2-one) is formed either by intramolecular cyclization or by oxidation of precursor amides.

Comprehensive Reaction Scheme Summary

Below is a summarized reaction scheme table encapsulating the key transformations and yields from the main synthetic route:

Step Starting Material Reagents/Conditions Product Yield (%) Comments
1 N-Boc-azetidine-3-one (1) NaH, triethylphosphonoacetate, THF, 0 °C to r.t. α,β-unsaturated ester (2) 92 High yield olefination
2 Compound 2 N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, LiF, 60 °C Spirocyclic intermediate (3) 56 Formation of diazaspiro core with benzyl
3 Compound 3 LiOH·H2O, HOBt, EDC·HCl, methylamine, 1,4-dioxane Amide derivative (4a) 66 Amidation step
4 Compound 4d Reduction to aldehyde, reductive amination with dimethylamine Compound 5d 72 (2 steps) Introduction of dimethylamino group
5 Compound 5 derivatives Deprotection and acylation with 5-nitrofuroyl chloride 5-nitrofuroyl derivatives (5a–5d) Variable Functionalization for biological assays

Analytical Data and Characterization

The synthesized compounds, including this compound derivatives, were characterized by:

These analytical methods confirmed the structural integrity and purity of the compounds.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitrogen-containing structure.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structural modifications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Spirocyclic compounds with diazaspiro frameworks are diverse, with variations in ring size, substituents, and functional groups significantly impacting their properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Spiro Ring Substituents/Functional Groups Key Features Reference
6-Benzyl-1,6-diazaspiro[3.4]octan-2-one [3.4] Benzyl (C₆H₅CH₂), ketone Rigid [3.4] framework; lipophilic benzyl group enhances membrane permeability. -
YA2: (5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-... {4.4} Benzyl, dimethyl, oxa, phenyl Larger {4.4} spiro system; mixed heteroatoms (O, N); anticancer activity reported.
1-Methyl-1,6-diazaspiro[3.4]octane [3.4] Methyl Simpler structure; lacks ketone; potential as a building block.
6-Benzyl-1,6-diazaspiro[3.3]heptan-2-one [3.3] Benzyl, sulfonyl Smaller [3.3] ring; sulfonyl group increases polarity and hydrogen bonding.
6-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride [3.4] Methyl, HCl salt Charged form enhances solubility; reduced steric bulk compared to benzyl.
6-Boc-1,6-diazaspiro[3.4]octane [3.4] Boc (tert-butoxycarbonyl) Boc group improves stability and modulates reactivity for synthesis.
Key Observations :

Ring Size: The [3.4] system (e.g., target compound) offers a balance between rigidity and flexibility compared to smaller [3.3] (e.g., ) or larger {4.4} systems (YA2 in ). Smaller rings may restrict conformational freedom, affecting target binding .

Boc Protection: Increases steric bulk and stability, making derivatives like 6-Boc-1,6-diazaspiro[3.4]octane valuable intermediates in synthesis . Ketone vs. Sulfonyl: The ketone in the target compound may participate in hydrogen bonding, while sulfonyl groups () introduce stronger polarity and acidity .

Biological Activity: While YA2 and YA3 () demonstrated anticancer and neuroprotective activities, the target compound’s lack of reported data necessitates caution.

Table 2: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Solubility (Inferred) Stability
This compound C₁₂H₁₄N₂O 202.25 g/mol Moderate (lipophilic benzyl) Stable under neutral pH
6-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride C₇H₁₆Cl₂N₂ 199.12 g/mol High (ionic form) Hygroscopic
6-Boc-1,6-diazaspiro[3.4]octane C₁₁H₂₀N₂O₂ 220.29 g/mol Low (Boc group) Stable to hydrolysis

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